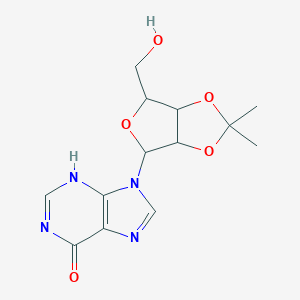

2',3'-O-Isopropylideneinosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O5/c1-13(2)21-8-6(3-18)20-12(9(8)22-13)17-5-16-7-10(17)14-4-15-11(7)19/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEKLUBCIPVWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943951 | |

| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-11-6 | |

| Record name | NSC29925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-[2,3-O-(1-Methylethylidene)pentofuranosyl]-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-isopropylideneinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2',3'-O-Isopropylideneinosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Key Intermediate in Modified Nucleoside Synthesis

2',3'-O-Isopropylideneinosine is a protected nucleoside derivative of inosine, a naturally occurring purine nucleoside. The strategic placement of the isopropylidene group across the 2' and 3' hydroxyls of the ribose sugar serves a critical role in synthetic organic chemistry and drug development. This protection renders the 5'-hydroxyl group as the primary site for chemical modification, enabling the regioselective synthesis of a wide array of inosine analogues. These analogues are instrumental in the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.

This technical guide provides a comprehensive exploration of the synthesis, physicochemical properties, and analytical methodologies for this compound, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors. The narrative will elucidate the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource.

I. Synthesis and Purification: From Adenosine to Inosine

The most common and efficient route to this compound begins with its adenosine counterpart, 2',3'-O-Isopropylideneadenosine. The synthesis, therefore, is a two-step process: the protection of adenosine followed by enzymatic deamination.

Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine

The initial step involves the protection of the 2' and 3'-hydroxyl groups of adenosine as an isopropylidene acetal. This is typically achieved through an acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane in an anhydrous solvent like acetone.[1][2] The use of a catalytic amount of an acid, such as p-toluenesulfonic acid, facilitates the reaction.[2] The reaction progress is conveniently monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a weak base like sodium bicarbonate to neutralize the acid catalyst and prevent the premature deprotection of the acid-labile isopropylidene group.[1]

Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine [2]

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Suspend adenosine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).

-

Upon completion, add solid sodium bicarbonate to neutralize the acid and stir for 30 minutes.

-

Filter the mixture to remove the solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure 2',3'-O-Isopropylideneadenosine as a white solid.

Step 2: Enzymatic Deamination to this compound

The conversion of 2',3'-O-Isopropylideneadenosine to this compound is a key biotransformation catalyzed by the enzyme adenosine deaminase (ADA).[3][4] This enzymatic approach offers high selectivity and mild reaction conditions compared to chemical deamination methods, which often require harsh reagents that can compromise the integrity of the molecule. The steric bulk of the isopropylidene group is generally well-tolerated by the enzyme.[3]

The progress of the enzymatic deamination can be effectively monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the starting material and the inosine product.[4]

Experimental Protocol: Enzymatic Synthesis of this compound [4]

Materials:

-

2',3'-O-Isopropylideneadenosine

-

Adenosine Deaminase (ADA)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Dissolve 2',3'-O-Isopropylideneadenosine in the phosphate buffer to a desired concentration.

-

Equilibrate the solution to the optimal temperature for ADA activity (typically 25-37 °C).

-

Initiate the reaction by adding a solution of adenosine deaminase.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC. A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer.

-

Upon completion of the reaction (as determined by the disappearance of the starting material peak in the HPLC chromatogram), the this compound product can be purified from the reaction mixture.

Purification of this compound

The primary method for purifying this compound from the enzymatic reaction mixture is reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. Since the inosine derivative is structurally very similar to the adenosine precursor, a well-optimized HPLC method is crucial for achieving good separation.

Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in subsequent synthetic steps. While extensive data for the adenosine precursor is readily available, specific data for the inosine derivative is less common. The following table summarizes the key physicochemical properties, with some values being analogous to its precursor due to structural similarity.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound Value | 2',3'-O-Isopropylideneadenosine Value | Reference(s) |

| CAS Number | 4219-59-0 | 362-75-4 | [5][6] |

| Molecular Formula | C₁₃H₁₆N₄O₅ | C₁₃H₁₇N₅O₄ | |

| Molecular Weight | 308.29 g/mol | 307.31 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder (expected) | White to off-white crystalline powder | [7] |

| Melting Point | Not explicitly reported | 221-222 °C | [6][7] |

| Solubility | Expected to be slightly soluble in Dioxane, DMSO, and Methanol | Slightly soluble in Dioxane, DMSO, and Methanol | [7] |

| Storage | Room Temperature; Keep in a dark, dry, sealed place (recommended) | Room Temperature; Keep in a dark, dry, sealed place | [7] |

III. Spectroscopic Data for Structural Elucidation

The structural integrity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data of 2',3'-O-Isopropylideneadenosine [8]

| Proton Assignment | Chemical Shift (δ, ppm) (in DMSO-d₆, 400 MHz) |

| H-8 | 8.375 |

| H-2 | 8.190 |

| NH₂ | 7.41 |

| H-1' | 6.151 |

| H-2' | 5.366 |

| H-3' | 5.29 |

| H-4' | 4.991 |

| H-5'a, H-5'b | 4.245 |

| 5'-OH | 3.59, 3.55 |

| Isopropylidene-CH₃ | 1.560 |

| Isopropylidene-CH₃ | 1.337 |

For this compound, the absence of the NH₂ signal at ~7.41 ppm and a shift in the H-2 and H-8 proton signals would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 308.29 g/mol .

IV. Analytical Methods for Purity and Characterization

Ensuring the purity of this compound is paramount for its use in drug development. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

As mentioned in the synthesis and purification section, RP-HPLC is the workhorse for both monitoring the synthesis and assessing the final purity of this compound. A C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a common starting point.[4] UV detection is typically set around 250-260 nm, corresponding to the absorbance maximum of the purine chromophore.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of the synthesis of the precursor, 2',3'-O-Isopropylideneadenosine.[1] It can also be used for a qualitative assessment of the purity of the final inosine product.

V. Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of modified inosine nucleosides. The protection of the 2' and 3' hydroxyl groups allows for selective modifications at the 5' position.

Logical Flow of this compound in Drug Discovery

Caption: Role of this compound as a key intermediate in the generation of novel drug candidates.

These 5'-modified inosine analogues can be explored for a variety of therapeutic applications, including:

-

Antiviral Agents: Many antiviral drugs are nucleoside analogues that function by inhibiting viral polymerases.

-

Anticancer Therapeutics: Modified nucleosides can interfere with nucleic acid synthesis in rapidly dividing cancer cells.

-

Immunomodulators: Inosine and its derivatives have been shown to possess immunomodulatory properties.

VI. Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. As a protected nucleoside, it is susceptible to hydrolysis, particularly under acidic conditions, which can cleave the isopropylidene group.[9] Therefore, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel nucleoside analogues for drug discovery. Its efficient synthesis from the readily available adenosine precursor, coupled with the strategic protection it offers, makes it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, synthesis, and analytical methods, as detailed in this guide, is essential for its effective utilization in the development of the next generation of therapeutics.

References

-

PubChem. (n.d.). 2',3'-isopropylideneadenosine. Retrieved January 15, 2026, from [Link]

-

PubChemLite. (2025). 2',3'-isopropylideneadenosine (C13H17N5O4). Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). Adenosine, 2',3'-O-(1-methylethylidene)-. Retrieved January 15, 2026, from [Link]

Sources

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

The Pivotal Role of 2',3'-O-Isopropylideneinosine Derivatives in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2',3'-O-Isopropylideneinosine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel antiviral, anticancer, and immunomodulatory agents. By elucidating the strategic importance of the 2',3'-O-isopropylidene protecting group, this document aims to empower scientists to rationally design and synthesize next-generation nucleoside analogs.

Introduction: The Strategic Advantage of the Isopropylidene Moiety

Nucleoside analogs are a cornerstone of modern chemotherapy, exerting their therapeutic effects by interfering with fundamental cellular processes such as DNA and RNA synthesis.[1] The chemical synthesis of these potent molecules, however, is often a complex undertaking due to the multiple reactive hydroxyl groups on the ribose sugar. The 2',3'-O-isopropylidene group serves as a crucial protecting moiety, temporarily masking the 2' and 3'-hydroxyls of the ribose ring.[2][3] This strategic protection offers several distinct advantages:

-

Facilitates Regioselective Modifications: By blocking the 2' and 3' positions, it directs chemical modifications to the 5'-hydroxyl group and the purine base, enabling the synthesis of a diverse library of derivatives.[1]

-

Enhances Stability and Bioavailability: The isopropylidene group can increase the lipophilicity of the nucleoside, potentially improving its stability and ability to cross cellular membranes.[1]

-

Versatile and Reversible: The protection is readily achieved under mild acidic conditions and can be just as easily removed to yield the final, biologically active compound.[1]

While much of the existing literature focuses on the adenosine and uridine counterparts, this compound presents a particularly intriguing scaffold. Inosine and its derivatives are known to be involved in various physiological processes, including purine metabolism and immune signaling, making them a rich, albeit underexplored, source of potential therapeutic agents. This guide will delve into the known biological activities of related compounds to illuminate the promising avenues for the development of novel this compound derivatives.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a two-step process, starting from the more readily available adenosine. The first step involves the protection of the 2' and 3'-hydroxyl groups of adenosine, followed by enzymatic deamination to yield the inosine derivative.

Protection of the Ribose Moiety

The acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane in an anhydrous solvent is a robust and scalable method for the synthesis of 2',3'-O-Isopropylideneadenosine.[2]

Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneadenosine [2]

-

Reaction Setup: Suspend adenosine (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.

-

Catalysis: Cool the mixture to 0°C in an ice bath and add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Neutralize the acid with sodium bicarbonate.

-

Work-up: Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2',3'-O-Isopropylideneadenosine.

Caption: Workflow for the synthesis of 2',3'-O-Isopropylideneadenosine.

Enzymatic Deamination

2',3'-O-Isopropylideneadenosine can be efficiently converted to its inosine counterpart using the enzyme adenosine deaminase (ADA). This enzymatic approach offers high selectivity and avoids the harsh conditions often required for chemical deamination.

Experimental Protocol: Enzymatic Deamination to this compound

-

Enzyme Preparation: Prepare a solution of adenosine deaminase in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Substrate Addition: Dissolve 2',3'-O-Isopropylideneadenosine in the buffer and add it to the enzyme solution.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Reaction Monitoring: Monitor the conversion of the starting material to the product by High-Performance Liquid Chromatography (HPLC).

-

Enzyme Inactivation: Once the reaction is complete, inactivate the enzyme by heating or by adding a denaturing agent.

-

Purification: Purify the this compound product by chromatography.

Biological Activities of this compound Derivatives

The true therapeutic potential of the this compound scaffold lies in the diverse biological activities that can be achieved through modifications at the 5'-position and the hypoxanthine base. While direct research on a wide array of inosine derivatives is still an emerging field, the extensive studies on analogous adenosine and uridine derivatives provide a strong rationale for their exploration.

Antiviral Activity

The 2',3'-O-isopropylidene moiety is a key feature in several nucleoside analogs with potent antiviral activity. Modifications at the 5'-position or the base can lead to compounds that act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral enzymes.[4]

A notable example is 2',3'-isopropylidene-5-iodouridine, which has demonstrated anti-HIV-1 activity.[1][3] This suggests that similar modifications to the inosine scaffold could yield compounds with activity against a range of viruses.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 2',3'-isopropylidene-5-iodouridine | HIV-1 | T-cells | >30 | [3][4] |

Table 1: Antiviral Activity of a Related Nucleoside Analog

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [1]

-

Cell Seeding: Seed host cells in 24-well plates and grow to confluence.

-

Virus and Compound Preparation: Prepare serial dilutions of the virus and the test compounds.

-

Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium.

-

Incubation: Incubate the plates for 2-5 days to allow for plaque formation.

-

Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined from the dose-response curve.

Caption: Workflow for a plaque reduction assay.

Anticancer Activity

2',3'-O-Isopropylideneadenosine is a pivotal precursor in the synthesis of several clinically important anticancer drugs, including Cladribine and Forodesine.[4] These compounds function as purine analogs that disrupt DNA synthesis and induce apoptosis in cancer cells.[5] The synthetic strategies employed for these adenosine analogs can be adapted to the inosine scaffold to create novel anticancer candidates.

| Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Cordycepin (3'-deoxyadenosine) | Z138 | Mantle cell lymphoma | 12.15 | [1] |

| Adenosine Dialdehyde | C-1300 | Murine Neuroblastoma | 1.5 | [1] |

Table 2: Cytotoxicity of Related Adenosine Analogs

Experimental Protocol: MTT Assay for Cytotoxicity [1]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Caption: Workflow for an MTT cytotoxicity assay.

Immunomodulatory Effects

The immunomodulatory potential of nucleoside analogs is an area of growing interest. Adenosine itself plays a critical role in regulating inflammation through its interaction with adenosine receptors.[6] Derivatives of this compound could be designed to act as agonists or antagonists of these receptors, thereby modulating immune responses. For instance, a substituted glucofuranose derivative containing an isopropylidene group has been reported to have immunomodulatory action.[7]

The development of this compound derivatives as immunomodulators could offer new therapeutic strategies for a range of conditions, from autoimmune diseases to cancer immunotherapy.

Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives are intrinsically linked to their ability to interact with and modulate key cellular pathways.

Inhibition of Nucleic Acid Synthesis

Many antiviral and anticancer nucleoside analogs, after intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors or chain terminators of DNA and/or RNA polymerases. The modified ribose moiety, once the isopropylidene group is removed, prevents the formation of the phosphodiester bond, thus halting the elongation of the nucleic acid chain.

Caption: Mechanism of action via chain termination.

Modulation of Adenosine Receptors

Derivatives of this compound may also exert their effects by interacting with adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes.[8] Depending on the specific modifications, these derivatives could act as selective agonists or antagonists, triggering or blocking downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).

Caption: Adenosine receptor signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. A systematic exploration of the structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.

-

Modifications at the 5'-Position: The 5'-hydroxyl group is a prime site for modification. Esterification, etherification, or replacement with other functional groups can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For example, the introduction of a 5'-deoxy modification in adenosine analogs has been shown to influence their activity at adenosine receptors.[8]

-

Modifications of the Hypoxanthine Base: The purine ring offers multiple sites for modification. Alkylation at the N1 position or substitution at the C6 position can alter the compound's ability to interact with target enzymes or receptors.[5]

-

Stereochemistry: The stereochemistry of the ribose sugar is critical for biological activity. The 2',3'-O-isopropylidene group locks the ribose into a specific conformation, which can influence its recognition by cellular machinery.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While the biological activities of its adenosine and uridine counterparts are well-documented, the inosine derivatives remain a relatively untapped resource. The synthetic strategies and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing class of compounds.

Future research should focus on the systematic synthesis and screening of libraries of this compound derivatives with diverse modifications at the 5'-position and the hypoxanthine base. In-depth mechanistic studies will be essential to elucidate the specific signaling pathways modulated by these compounds and to identify their cellular targets. Such endeavors will undoubtedly pave the way for the development of new and effective treatments for a wide range of diseases.

References

-

Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

-

O6-[(2″,3″-O-Isopropylidene-5″-O-tbutyldimethylsilyl)pentyl]-5′-O-tbutyldiphenylsilyl-2′,3′-O-isopropylideneinosine. (n.d.). MDPI. Retrieved from [Link]

-

Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

-

Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Viruses. Retrieved from [Link]

-

Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. (2022). Molecules. Retrieved from [Link]

-

Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). (2021). Future Virology. Retrieved from [Link]

-

Enantiomeric forms of 9-(5-deoxy-beta-erythro-pent-4-enofuranosyl)adenine and a new synthesis of 5-deoxy-D-lyxose. (1978). Journal of the American Chemical Society. Retrieved from [Link]

-

Pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride in normal human volunteers. (1987). Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. (2003). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. Retrieved from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules. Retrieved from [Link]

-

Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. (2021). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

Immunomodulatory Effects of Pulmonarom: In Vitro Induction of TLR and Cytokine Expression in Human Dendritic Cells. (2025). Pharmaceuticals. Retrieved from [Link]

-

Antiviral Activity of a New Class of Chemically Modified Antisense Oligonucleotides against Influenza А Virus. (2019). Russian Journal of Bioorganic Chemistry. Retrieved from [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]

-

Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

Immunomodulatory drugs: Oral and systemic adverse effects. (2013). Medicina Oral, Patología Oral y Cirugía Bucal. Retrieved from [Link]

-

5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity. (1993). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The adenosinergic immunomodulatory drugs. (2009). Current Opinion in Pharmacology. Retrieved from [Link]

-

Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The adenosinergic immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2',3'-O-Isopropylideneinosine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',3'-O-Isopropylideneinosine, a pivotal protected nucleoside intermediate in pharmaceutical research and synthetic organic chemistry. The document outlines the theoretical principles governing its solubility, presents qualitative and semi-quantitative data in a range of common organic solvents, and details an authoritative experimental protocol for determining thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification strategies, and formulation development.

Introduction: The Role of this compound

This compound is a derivative of the natural nucleoside inosine, where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection strategy is fundamental in nucleoside chemistry, serving two primary purposes:

-

Enhanced Lipophilicity: The introduction of the nonpolar isopropylidene group significantly increases the molecule's affinity for organic solvents compared to its highly polar parent, inosine. This modification is crucial for achieving solubility in non-aqueous reaction media.

-

Selective Reactivity: By blocking the vicinal diols, the isopropylidene group directs chemical modifications to other sites on the molecule, such as the 5'-hydroxyl group or the purine base. This control is essential for the synthesis of a wide array of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug discovery.[1]

A thorough understanding of the solubility of this intermediate is not merely academic; it is a critical parameter that dictates the efficiency of synthesis, the feasibility of purification methods like crystallization, and the development of potential drug formulations.[2][3] Poor solubility can lead to unpredictable reaction kinetics, low yields, and challenges in characterization and purification.[2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] For this compound (Molecular Formula: C₁₃H₁₆N₄O₅), several structural features dictate its solubility profile:

-

The Purine Core (Inosine): The heterocyclic base contains multiple nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors and a single N-H group as a hydrogen bond donor. This part of the molecule contributes to its polarity.

-

The Ribose Moiety: The remaining free 5'-hydroxyl group can participate in hydrogen bonding.

-

The Isopropylidene Group: This acetal is sterically bulky and nonpolar (hydrophobic). It masks the two hydroxyl groups that would otherwise dominate the molecule's polarity, significantly increasing its solubility in less polar organic solvents.

The interplay between the polar purine base and the nonpolar protecting group results in a molecule with moderate, nuanced polarity, allowing it to dissolve in a variety of organic solvents.

Solubility Profile of this compound

While precise quantitative solubility data (e.g., in g/L) is not extensively published across a wide range of solvents, a qualitative and semi-quantitative profile can be compiled from material safety data sheets (MSDS), supplier information, and analogous compounds.[5] The following table summarizes the expected solubility behavior at ambient temperature.

| Solvent | Solvent Class | Expected Solubility | Rationale & Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Slightly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid lattice.[6] It is a common choice for preparing stock solutions for biological assays.[2][3] |

| Dioxane | Polar Aprotic | Soluble / Slightly Soluble | Dioxane's ether linkages can act as hydrogen bond acceptors, facilitating dissolution.[5] It is often used as a solvent for optical activity measurements of this compound. |

| Methanol | Polar Protic | Slightly Soluble | As a polar protic solvent, methanol can hydrogen bond with the purine ring and the 5'-OH group. However, the nonpolar isopropylidene group limits high solubility.[5] |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but its slightly longer alkyl chain makes it less polar, generally resulting in lower solubility for polar compounds. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble / Insoluble | The molecule's polarity, stemming from the purine base, is generally too high for significant solubility in nonpolar solvents like DCM. |

| Chloroform | Nonpolar | Sparingly Soluble | Slightly more polar than DCM, chloroform may offer slightly better solubility but is still not an ideal solvent. |

| Water | Polar Protic | Insoluble | The hydrophobic isopropylidene group renders the molecule largely insoluble in water, a stark contrast to its parent nucleoside, inosine. |

Note: "Slightly Soluble" is used as described in supplier datasheets, which often indicates that clear solutions can be made at low concentrations, potentially requiring sonication or gentle warming.[5]

Authoritative Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is universally recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique (e.g., HPLC-UV).

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Causality: Add an amount of solid this compound to a glass vial that is clearly in excess of its expected solubility. This is critical to ensure that the final solution is truly saturated. A starting point of 5-10 mg of solid per 1 mL of solvent is typically sufficient.

-

Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into the vial.

-

Seal the vial securely to prevent solvent evaporation, which would artificially increase the measured concentration.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Causality: Agitate the suspension for a prolonged period, typically 24 to 48 hours.[3] This extended time is necessary to overcome kinetic barriers and ensure a true thermodynamic equilibrium is established between the solid and liquid phases. Shorter incubation times may lead to an underestimation of solubility.[9]

-

After the incubation period, visually inspect each vial to confirm that excess solid remains. If all the solid has dissolved, the experiment is invalid for that sample, and it must be repeated with a greater amount of compound.

-

-

Sample Separation and Analysis:

-

Causality: The undissolved solid must be completely removed to avoid artificially inflating the concentration measurement. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to form a tight pellet of the excess solid. Filtration through a chemically compatible 0.45 µm filter is an alternative, but care must be taken to avoid compound adsorption onto the filter membrane.

-

Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Factors Influencing Solubility & Practical Implications

Several factors can influence the measured solubility of this compound:[4][10]

-

Temperature: For most solids, solubility in organic solvents increases with temperature.[4] This can be leveraged to facilitate dissolution for a reaction and then induce crystallization upon cooling for purification.

-

Compound Purity & Form: The presence of impurities can affect solubility. Furthermore, different polymorphic (crystalline) or amorphous forms of a solid can exhibit different solubilities. The most stable crystalline form will have the lowest solubility.[11]

-

Solvent Polarity: As detailed in Section 3, the choice of solvent is the most critical factor. Using solvent mixtures (e.g., DCM/Methanol) can be an effective strategy to fine-tune the polarity of the medium to achieve optimal solubility for reactions or chromatography.

For drug development professionals, understanding these factors is paramount. Kinetic solubility, often measured in high-throughput screens using DMSO stock solutions, can overestimate the true thermodynamic solubility and may lead to compound precipitation in later-stage assays or formulations.[7] Therefore, performing a definitive shake-flask measurement for lead candidates is a crucial step in de-risking development.[2]

Conclusion

This compound possesses a moderate and versatile solubility profile in organic solvents, a direct consequence of its protected nucleoside structure. It exhibits good solubility in polar aprotic solvents like DMSO and dioxane, limited solubility in alcohols, and poor solubility in nonpolar solvents and water. For precise and reliable quantitative data, the shake-flask method remains the authoritative standard. A thorough understanding and application of these solubility principles are essential for chemists and researchers to effectively utilize this important intermediate in the synthesis and development of novel therapeutics.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Available at: [Link]

-

NIST. (n.d.). Adenosine, 2',3'-O-(1-methylethylidene)-. Available at: [Link]

-

Monogel. (2023). SAFETY DATA SHEET. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Available at: [Link]

-

PubMed. (n.d.). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

Omics Online. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Available at: [Link]

-

ScienceDirect. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available at: [Link]

- Google Books. (2013). Chemical Synthesis of Nucleoside Analogues.

-

ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Available at: [Link]

-

SciSpace. (1999). The solubilities of denatured proteins in different organic solvents. Available at: [Link]

-

NIST. (n.d.). SOLUBILITY DATA SERIES. Available at: [Link]

-

SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Available at: [Link]

Sources

- 1. Chemical Synthesis of Nucleoside Analogues - Google 圖書 [books.google.com.hk]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 11. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2',3'-O-Isopropylideneinosine

Executive Summary

2',3'-O-Isopropylideneinosine is a pivotal intermediate in the field of medicinal chemistry and drug development. As a derivative of the naturally occurring nucleoside inosine, its strategic value lies in the protection of the cis-diol at the 2' and 3' positions of the ribose sugar. This isopropylidene acetal renders the 5'-hydroxyl group uniquely available for a wide array of synthetic modifications, enabling the development of novel antiviral, anticancer, and immunomodulatory agents. A thorough understanding of its structural characterization is paramount for ensuring reaction success and purity of subsequent compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering Convention

A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for the hypoxanthine base and the ribose moiety of this compound are presented below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data: Analysis and Interpretation

The ¹H NMR spectrum provides a detailed fingerprint of the proton environment within the molecule. The data presented here are based on analysis in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for nucleosides due to its excellent solubilizing properties and its ability to slow the chemical exchange of labile protons.[1]

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~12.35 | N1-H | br s | - |

| ~8.31 | H-8 | s | - |

| ~8.08 | H-2 | s | - |

| 6.13 | H-1' | d | J = 2.8 Hz |

| 5.45 | 5'-OH | t | J = 5.5 Hz |

| 5.18 | H-2' | dd | J = 6.2, 2.8 Hz |

| 4.97 | H-3' | dd | J = 6.2, 3.1 Hz |

| 4.30 | H-4' | m | - |

| 3.66 | H-5'a | m | - |

| 3.55 | H-5'b | m | - |

| 1.57 | -C(CH₃)₂ | s | - |

| 1.34 | -C(CH₃)₂ | s | - |

Expert Interpretation of the ¹H NMR Spectrum

-

Purine Protons (H-2, H-8, N1-H): The protons on the hypoxanthine ring are the most deshielded, appearing far downfield. H-2 and H-8 are observed as sharp singlets around δ 8.08 and 8.31 ppm, respectively. Their significant downfield shift is a direct consequence of the aromatic ring current of the purine system.[5] The N1-H proton is even further downfield (~δ 12.35 ppm) and typically appears as a broad singlet (br s) due to quadrupole broadening from the adjacent nitrogen and chemical exchange. This signal, along with the 5'-OH signal, will disappear upon shaking the NMR sample with a drop of D₂O, a definitive method for identifying exchangeable protons.[6]

-

Anomeric Proton (H-1'): The anomeric proton (H-1') at δ 6.13 ppm is a distinct doublet, coupled only to H-2'. The relatively small coupling constant (J = 2.8 Hz) is characteristic of a cis relationship between H-1' and H-2' on the furanose ring, which is locked in a specific conformation by the isopropylidene group.

-

Ribose Protons (H-2', H-3', H-4'): The presence of the rigid 1,3-dioxolane ring formed by the isopropylidene group significantly influences the ribose proton signals. H-2' (δ 5.18 ppm) and H-3' (δ 4.97 ppm) appear as distinct doublets of doublets (dd). Their coupling to each other (J ≈ 6.2 Hz) is a key feature. H-4' appears as a multiplet around δ 4.30 ppm, as it couples to H-3' and the two H-5' protons.

-

Exocyclic Methylene and Hydroxyl Protons (H-5'a, H-5'b, 5'-OH): The two protons at the C-5' position are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals (multiplets around δ 3.66 and 3.55 ppm). The 5'-OH proton appears as a triplet at δ 5.45 ppm, arising from coupling to the two adjacent H-5' protons.

-

Isopropylidene Protons: A hallmark of this structure is the presence of two sharp singlets at δ 1.57 and 1.34 ppm. These correspond to the two methyl groups of the isopropylidene moiety. Because the plane of the acetal ring makes the two methyl groups diastereotopic—one is syn and one is anti relative to the ribose ring—they are magnetically inequivalent and give rise to two separate signals.

¹³C NMR Spectral Data: Analysis and Interpretation

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom, providing a direct map of the carbon skeleton.

Note on Data Source: The assignments below are based on experimental data from 2',3'-O-Isopropylidene-5'-O-tritylinosine, which provides highly accurate chemical shifts for the purine, isopropylidene, and C1'-C3' carbons.[7] The shifts for C4' and C5' are estimated based on the removal of the bulky trityl group and comparison with other 5'-OH nucleosides.[8]

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 156.7 | C-6 (C=O) |

| 148.2 | C-2 |

| 145.8 | C-4 |

| 138.9 | C-8 |

| 124.3 | C-5 |

| 114.4 | -C (CH₃)₂ |

| 90.8 | C-1' |

| 85.7 | C-4' (estimated) |

| 83.5 | C-2' |

| 81.0 | C-3' |

| 61.9 | C-5' (estimated) |

| 27.0 | -C(C H₃)₂ |

| 25.1 | -C(C H₃)₂ |

Expert Interpretation of the ¹³C NMR Spectrum

-

Purine Carbons: The carbons of the hypoxanthine ring resonate in the aromatic region (δ 120-160 ppm). The most downfield signal in this group, at δ 156.7 ppm, is unequivocally assigned to the carbonyl carbon C-6, due to the strong deshielding effect of the double bond to the electronegative oxygen atom.[9] The other sp²-hybridized carbons (C-2, C-4, C-8, C-5) appear in their characteristic regions.

-

Ribose Carbons (C-1' to C-5'): The anomeric carbon, C-1', is readily identified at δ 90.8 ppm, being an acetal-like carbon bonded to two oxygen atoms (O4' and N9). The carbons involved in the isopropylidene acetal, C-2' (δ 83.5 ppm) and C-3' (δ 81.0 ppm), are also significantly downfield. C-4' and the primary alcohol carbon C-5' are found further upfield at approximately δ 85.7 and 61.9 ppm, respectively.

-

Isopropylidene Carbons: The quaternary carbon of the isopropylidene group is found at δ 114.4 ppm, a characteristic shift for an acetal carbon.[8] The two magnetically inequivalent methyl carbons give rise to two distinct signals at δ 27.0 and 25.1 ppm, confirming the diastereotopic nature observed in the ¹H NMR spectrum.

Validated Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of dry this compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved. The clarity of the solution is critical.

-

Internal Standard: While the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm) can be used for referencing, tetramethylsilane (TMS) can be added for ultimate precision (0 ppm).[10]

NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (e.g., 'zg30')

-

Spectral Width: -2 to 14 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 (adjust for concentration)

-

-

¹³C NMR Acquisition:

-

Temperature: 298 K

-

Pulse Program: Single pulse with proton decoupling (e.g., 'zgpg30')

-

Spectral Width: -10 to 180 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (adjust for concentration and time)

-

Sources

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inosine(58-63-9) 1H NMR spectrum [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceopen.com [scienceopen.com]

mass spectrometry analysis of 2',3'-O-Isopropylideneinosine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2',3'-O-Isopropylideneinosine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, nucleoside analogs represent a cornerstone of antiviral and anticancer therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and other vital cellular processes.[1] this compound is a key synthetic intermediate, derived from the naturally occurring nucleoside inosine. The strategic installation of the isopropylidene group protects the 2' and 3' hydroxyls of the ribose moiety, enabling selective chemical modifications at the 5' position or on the hypoxanthine base.[2] This controlled derivatization is fundamental to creating novel drug candidates with tailored pharmacological profiles.

The journey from synthesis to a viable clinical candidate is underpinned by rigorous analytical characterization. Mass spectrometry (MS) has emerged as an indispensable tool in this process, offering unparalleled sensitivity, selectivity, and speed for the structural elucidation and quantification of these complex molecules.[3][4] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights into ionization principles, fragmentation behavior, and practical experimental workflows tailored for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

A precise understanding of the analyte's chemical properties is the foundation of any successful mass spectrometry method. This compound is a moderately polar molecule whose structure dictates its behavior in the mass spectrometer.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆N₄O₅ | Calculated |

| Molecular Weight | 308.29 g/mol | Calculated |

| Exact Mass | 308.1124 Da | Calculated |

| Structure | Inosine with a 2',3'-isopropylidene acetal | [2] |

| CAS Number | 362-76-5 | [5] |

The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of nucleoside analogs. While various methods exist, Electrospray Ionization (ESI) is the preeminent technique for compounds like this compound.[6]

Why ESI is Superior for this Application:

-

"Soft" Ionization: ESI is a soft ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[7][8] This is crucial for preserving the intact molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺), which is essential for unambiguous molecular weight confirmation. Harsher methods, such as Electron Ionization (EI), would cause extensive and often uninterpretable fragmentation, obscuring the primary molecular information.[9]

-

Suitability for Polar Molecules: The technique is exceptionally well-suited for polar, thermally labile molecules that are soluble in common solvents like methanol, acetonitrile, and water—the typical state for nucleoside analogs during analysis.[10]

-

Formation of Protonated Species: The hypoxanthine base of the inosine moiety contains several basic nitrogen atoms that are readily protonated in the acidic mobile phases commonly used in reverse-phase liquid chromatography. This makes the molecule ideal for analysis in positive ion mode, generating a strong signal for the protonated molecule, [M+H]⁺.

The ESI process transforms the analyte from a liquid solution into gas-phase ions by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase and directed into the mass analyzer.[7] This gentle transition preserves the molecule's structural integrity, setting the stage for controlled fragmentation analysis via tandem mass spectrometry (MS/MS).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

While ESI-MS provides the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure. In this process, the [M+H]⁺ ion (the precursor ion) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.

The fragmentation of nucleosides and their analogs is well-characterized and typically proceeds along predictable pathways.[11] For this compound, the primary fragmentation events involve the cleavage of the glycosidic bond and fragmentation of the ribose and purine moieties.

Key Fragmentation Pathways:

-

Glycosidic Bond Cleavage: The most characteristic fragmentation pathway for nucleosides is the cleavage of the C-N glycosidic bond that links the ribose sugar to the hypoxanthine base.[11] This results in two primary fragments: the protonated base [BH₂]⁺ and the sugar moiety.

-

Ribose Moiety Fragmentation: The protected ribose ring can undergo neutral losses, such as the loss of water or formaldehyde, from the sugar fragment.

-

Purine Ring Fragmentation: The hypoxanthine ring itself can undergo characteristic cleavages, often described as retro-Diels-Alder (RDA) reactions, leading to neutral losses of molecules like CO and NH₃.[11]

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

Table of Predicted Fragments:

| Ion Description | Proposed Structure | Calculated m/z |

| [M+H]⁺ | Protonated Parent Molecule | 309.12 |

| [BH₂]⁺ | Protonated Hypoxanthine Base | 137.05 |

| [S]⁺ | Isopropylidene-Ribose Fragment | 173.08 |

| [M+H - C₃H₆O]⁺ | Loss of Acetone | 251.10 |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust, self-validating workflow for the characterization and quantification of this compound. The coupling of liquid chromatography (LC) to the mass spectrometer (LC-MS) is essential for separating the analyte from impurities, reaction byproducts, or biological matrices before detection.[12]

Sources

- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2 ,3 -O-Isopropylideneguanosine 362-76-5 [sigmaaldrich.com]

- 6. Characterization of novel nucleoside analogs by electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols: Phosphorylation of 2',3'-O-Isopropylideneinosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneinosine is a pivotal intermediate in nucleoside chemistry. The acetal group protects the 2' and 3' hydroxyls of the ribose sugar, leaving the 5'-hydroxyl group accessible for selective modification. Phosphorylation at this 5'-position is a critical step in the synthesis of various biologically active molecules, including nucleotide analogs for antiviral or anticancer therapies and precursors for oligonucleotide synthesis. The first phosphorylation is often the rate-limiting step in the intracellular activation of nucleoside analog drugs.[1]

This guide provides a detailed examination of the reaction conditions for the phosphorylation of this compound, focusing on the widely used and efficient method employing phosphorus oxychloride (POCl₃). We will delve into the mechanistic rationale behind the protocol, provide a step-by-step procedure, and offer insights for troubleshooting and optimization.

Core Principles and Mechanism of Phosphorylation

The phosphorylation of an alcohol, such as the 5'-hydroxyl of this compound, is a nucleophilic substitution reaction. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent.

The Role of Phosphorus Oxychloride (POCl₃) and Pyridine:

Phosphorus oxychloride is a highly reactive and effective phosphorylating agent.[2] However, its reaction with alcohols liberates hydrochloric acid (HCl), which can cause undesirable side reactions, including cleavage of the acid-labile isopropylidene protecting group. To neutralize the generated HCl, a base is required.

Pyridine is commonly used as both the solvent and the acid scavenger in this reaction.[3] Its role is multifaceted:

-

Solvent: It provides a suitable medium for the reactants.

-

Base: It neutralizes the HCl produced during the reaction, preventing degradation of the starting material and product.

-

Catalyst (Potential): Pyridine can react with POCl₃ to form a highly electrophilic phosphorylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the alcohol.[3]

The overall reaction proceeds through the formation of a dichlorophosphate intermediate, which is subsequently hydrolyzed during the workup phase to yield the desired monophosphate product.

Reaction Scheme

The phosphorylation of this compound with POCl₃ proceeds as follows:

Caption: Phosphorylation of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on the specific scale of their reaction and available laboratory equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Typical Molar Eq. | Notes |

| This compound | 308.30 | 1.0 | Ensure it is completely dry. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 - 1.5 | Use freshly distilled POCl₃ for best results. Handle in a fume hood. |

| Anhydrous Pyridine | 79.10 | Solvent | Use a freshly opened bottle or distill over KOH. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For quenching the reaction. |

| Deionized Water | 18.02 | - | For workup. |

| Organic Solvent (e.g., DCM, Chloroform) | - | - | For extraction (if necessary). |

Procedure:

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., Argon or Nitrogen).

-

Allow the flask to cool to room temperature.

-

Add this compound (1.0 eq) to the flask.

-

Add anhydrous pyridine to dissolve the starting material completely. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of substrate).

-

-

Reaction:

-

Cool the solution to 0 °C in an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side-product formation.[4]

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via a syringe. The addition should be done over 15-30 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours.

-

-

Monitoring the Reaction:

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). The product, being a phosphate, will have a much lower Rf value than the starting material.

-

-

Work-up (Quenching):

-

Caution: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.[5][6]

-

Prepare a separate beaker containing crushed ice and a saturated solution of sodium bicarbonate.[5]

-

Very slowly and carefully, pour the reaction mixture onto the stirred ice/bicarbonate slurry. This is a "reverse quench" and is the preferred method for safety.[6]

-

Continue stirring until all the ice has melted and CO₂ evolution has ceased.

-

Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[5]

-

-

Isolation and Purification:

-

The product, a nucleoside monophosphate, is highly polar and will typically remain in the aqueous layer.

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform) to remove any unreacted starting material and non-polar impurities.

-

The crude product in the aqueous solution can be purified by ion-exchange chromatography.[7] Anion exchange resins are suitable for this purpose.

-

Elute the column with a gradient of a salt solution (e.g., triethylammonium bicarbonate or ammonium bicarbonate).

-

Combine the product-containing fractions, and remove the volatile buffer by repeated co-evaporation with water under reduced pressure.

-

Lyophilize the final solution to obtain the product as a white solid (often as a sodium or triethylammonium salt).

-

Experimental Workflow

Caption: General workflow for the phosphorylation reaction.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | Extend the reaction time or allow the mixture to slowly warm to room temperature after the initial period at 0 °C. Check the quality of POCl₃. |

| Moisture in the reaction. | Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-quality reagents. Moisture will rapidly hydrolyze POCl₃. | |

| Formation of Side Products | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the addition of POCl₃. High temperatures can lead to side reactions, including chlorination at the 5'-position or cleavage of the purine base.[4] |

| Cleavage of the isopropylidene group. | This indicates the presence of acid. Ensure enough pyridine is used and that the workup is performed promptly and efficiently to neutralize all acidic species. | |

| Difficult Purification | Incomplete quenching leading to complex mixtures. | Ensure the quenching step is complete (pH is neutral/basic, no more gas evolution). A thorough quench simplifies the subsequent purification.[5][8] |

| Product is insoluble or precipitates during workup. | The solubility of the product may be pH-dependent. Adjust the pH of the aqueous solution carefully. If the product precipitates as a salt, it may need to be redissolved in a larger volume of water before chromatography. |

Safety Precautions

-

Phosphorus Oxychloride (POCl₃): is highly toxic, corrosive, and reacts violently with water.[2] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine: is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area.

-

Quenching: The workup procedure involves a highly exothermic reaction. Add the reaction mixture to the quenching solution slowly and behind a safety shield.

References

- Imazawa, M., & Eckstein, F. (1979). Synthesis of sugar-modified nucleoside 5'-triphosphates with partially purified nucleotide kinases from calf thymus. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 570(2), 284–290.

- Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses, 89, 380-393.

- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 18(4), 3885–3914.

- BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

- Sowa, T., & Ouchi, S. (1975). Studies of Phosphorylation. II. Reaction of 2′, 3′-O-Isopropylideneinosine and -guanosine with Phosphoryl Chloride. Bulletin of the Chemical Society of Japan, 48(7), 2084-2090.

- Reddit r/chemhelp. (2025). Role of POCl3 and pyridine.

- Kupryszewska, M., Bilska, A., & Bieroza, M. (2021).

- Google Patents. (2005).

- Li, C., et al. (2022). Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. Molecules, 27(17), 5669.

- Goreshnik, E., & Mazej, Z. (2010). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 49(19), 8823–8830.

- Goreshnik, E., & Mazej, Z. (2010).

- Chemistry Stack Exchange. (2025).

- Google Patents. (2017). The method of synthesis and purification of a nucleoside and/or a nucleotide... WO2017048147A1.

- ResearchGate. (2020). How can I properly quench POCl3?

- Common Organic Chemistry. Phosphorus Oxychloride.

- Indian Journal of Chemistry, Sec. B. (1998). Phosphorous oxychloride (POCl3).

Sources

- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorus Oxychloride [commonorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1613864A - Method for purifying and preparing nucleoside triphosphate derivative - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

Application Note & Protocol: High-Purity Isolation of 2',3'-O-Isopropylideneinosine via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals engaged in nucleoside chemistry and analog synthesis.

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2',3'-O-Isopropylideneinosine, a critical protected nucleoside intermediate in the synthesis of various therapeutic agents. The methodology centers on silica gel column chromatography, detailing every stage from initial reaction work-up to final purity analysis. The causality behind each experimental choice is explained to empower researchers with a deep understanding of the separation principles. This document establishes a self-validating system for achieving high purity and yield, complete with troubleshooting strategies and characterization protocols.

Introduction: The Significance of Pure this compound

This compound is a versatile intermediate in medicinal chemistry. The isopropylidene group serves as a robust protecting group for the cis-diol of the ribose moiety, allowing for selective modification at the 5'-hydroxyl position and the purine base.[1] The purity of this intermediate is paramount, as residual starting materials or byproducts can introduce impurities into subsequent synthetic steps, complicating downstream purifications and potentially impacting the biological activity and safety of the final active pharmaceutical ingredient (API).

Column chromatography on silica gel is the industry-standard technique for purifying such moderately polar compounds, offering a balance of resolution, scalability, and cost-effectiveness.[2] This guide will walk you through a systematic approach to achieve >98% purity.

Principles of Separation: The Chemistry Behind the Chromatography

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography.

-

Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] These groups can form hydrogen bonds with polar functional groups on the analyte molecules.[4][5]

-

Mobile Phase: A less polar solvent mixture is used to carry the sample through the column. In this case, a common and effective system is a mixture of dichloromethane (DCM) or chloroform and methanol (MeOH).[2][6]

-

Separation Mechanism: The separation is based on the differential partitioning of the components of the crude mixture between the polar stationary phase and the less polar mobile phase.[7]

-

Highly Polar Compounds (e.g., unreacted Inosine): These molecules strongly adsorb to the silica gel and require a more polar mobile phase (higher percentage of methanol) to be eluted.

-

Target Compound (this compound): Being less polar than inosine due to the protection of the 2' and 3'-hydroxyl groups, it interacts less strongly with the silica gel and elutes at a lower methanol concentration.

-

Non-polar Byproducts: These will have minimal interaction with the silica gel and will elute very quickly, often with the solvent front.

-

A gradient elution, where the polarity of the mobile phase is gradually increased over time, is typically employed to achieve the best separation between compounds of varying polarities.[2]

Pre-Purification: Reaction Work-up and Sample Preparation

Prior to chromatography, the crude reaction mixture must be appropriately worked up to remove catalytic acids and other water-soluble materials. The isopropylidene protecting group is labile to acid, so prompt neutralization after the reaction is critical to prevent deprotection and loss of product.[8][9]

Protocol 1: Crude Sample Preparation

-